Deschloro ticlopidine

Pharmaceutical Analysis Impurity Profiling Structural Characterization

Pharmaceutical QC labs struggle with chromatographic co-elution of ticlopidine and its dechlorinated byproduct, risking batch release failures. Deschloro ticlopidine (Ticlopidine EP Impurity D) resolves this as a pharmacopoeial system suitability marker: • Baseline separation with Rs>2.0 on standard C18 columns under EP mobile phase conditions, confirmed by distinct LogP (3.18 vs. ~3.9 for ticlopidine) • Distinct UV λmax ~230-240 nm enables detection below the ICH Q3A reporting threshold • Supplied with full characterization data compliant with EP monograph requirements; non-hazardous for ambient global shipping

Molecular Formula C14H15NS
Molecular Weight 229.34 g/mol
CAS No. 55142-78-4
Cat. No. B110734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro ticlopidine
CAS55142-78-4
Synonyms5-​Benzyl-​4H,​5H,​6H,​7H-​thieno[3,​2-​c]​pyridine; 
Molecular FormulaC14H15NS
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC3=CC=CC=C3
InChIInChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2
InChIKeyGUPPGBJHJWFJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro Ticlopidine Reference Standard Overview


Deschloro ticlopidine (CAS 55142-78-4), formally named 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a thienopyridine derivative and a recognized impurity of the antiplatelet prodrug ticlopidine [1]. With a molecular formula of C₁₄H₁₅NS and a molecular weight of 229.34 g/mol, its structure differs from ticlopidine by the absence of the ortho-chlorine atom on the benzyl ring [2]. This compound is officially designated as Ticlopidine Hydrochloride Impurity D in the European Pharmacopoeia (EP) and is utilized as a reference standard in pharmaceutical quality control [3].

Analytical Uniqueness of Deschloro Ticlopidine


Deschloro ticlopidine cannot be generically substituted because it serves a distinct analytical function as a specified impurity marker rather than a pharmacologically active antiplatelet agent . Unlike ticlopidine or clopidogrel, which are prodrugs requiring hepatic CYP450-mediated bioactivation to generate active thiol metabolites for irreversible P2Y12 receptor antagonism, deschloro ticlopidine lacks the chlorine substituent essential for this metabolic activation pathway [1]. The absence of chlorine alters the compound's LogP from ticlopidine's approximately 3.9 to 3.18, and reduces its molecular weight from 263.8 to 229.3 g/mol, resulting in distinct chromatographic retention behavior, mass spectrometric fragmentation patterns, and UV spectral properties [2]. These physicochemical differences render the compound non-interchangeable with other thienopyridines in analytical applications; substituting a generic analog would invalidate method specificity and compromise regulatory compliance [3].

Deschloro Ticlopidine: Analytical Differentiation Evidence


Key Physicochemical Changes from Chlorine Absence

Deschloro ticlopidine differs from its parent compound ticlopidine by the absence of the ortho-chlorine atom on the benzyl ring, which produces quantifiable changes in three key physicochemical parameters relevant to analytical method development [1]. The molecular weight decreases from ticlopidine's 263.8 g/mol (free base) to 229.34 g/mol, a difference of 34.46 Da that directly affects mass spectrometric detection and identification [2]. The computed LogP value decreases from ticlopidine's approximately 3.9 to 3.18, a reduction of 0.72 log units that alters reversed-phase chromatographic retention behavior [3]. The polar surface area decreases from approximately 33.6 Ų (ticlopidine) to 31.5 Ų, influencing interactions with stationary phases and solid-phase extraction sorbents [2].

Pharmaceutical Analysis Impurity Profiling Structural Characterization

EP Impurity D: Regulatory Designation

Deschloro ticlopidine is officially codified as Ticlopidine Hydrochloride Impurity D in the European Pharmacopoeia (EP) and assigned the Unique Ingredient Identifier (UNII) 5M52XJ51O8 by the FDA Global Substance Registration System [1]. The EP monograph for ticlopidine hydrochloride includes this impurity as a specified impurity requiring control in the drug substance and drug product, with acceptance criteria defined in the individual monograph . This regulatory designation mandates that analytical methods for ticlopidine pharmaceutical products demonstrate adequate resolution between the ticlopidine active peak and the deschloro ticlopidine impurity peak [2].

Pharmaceutical Quality Control Regulatory Compliance Method Validation

Absence from Active Metabolite Pathway

Ticlopidine requires two-step hepatic CYP450-mediated oxidation to generate its pharmacologically active thiol metabolite, which covalently and irreversibly binds to the platelet P2Y12 receptor [1]. The active metabolite formation pathway involves CYP2C19, CYP2B6, and CYP1A2, with the initial oxidation step occurring at the thiophene ring to form 2-oxoticlopidine, followed by ring opening to generate the reactive thiol species [2]. Deschloro ticlopidine, lacking the chlorine substituent, is structurally incapable of serving as a substrate for this bioactivation cascade; it is neither a prodrug nor a precursor to the active P2Y12 antagonist . It has been identified as a trace-level impurity (typically <0.15% in drug substance specifications) that does not undergo conversion to any known pharmacologically active species [3].

Drug Metabolism Pharmacokinetics CYP450 Enzymology

Reference Standard Purity and Batch Consistency

Commercially available deschloro ticlopidine reference standards are supplied with documented purity specifications of ≥95% (typically >95% by HPLC area normalization), accompanied by comprehensive certificates of analysis that include identity confirmation by NMR, MS, and IR spectroscopy . For method validation applications, the compound is available as both the native unlabeled form (C₁₄H₁₅NS, MW 229.34) and as the deuterated analog Deschloro Ticlopidine-d5 (C₁₄H₁₀D₅NS, MW 234.37) for use as an internal standard in quantitative LC-MS/MS assays . The deuterated form provides a mass shift of +5 Da, enabling precise isotope dilution quantitation without chromatographic co-elution issues .

Analytical Chemistry Quality Assurance Reference Standards

Deschloro Ticlopidine: Key Applications


HPLC System Suitability Testing

Use as a resolution marker in EP-compliant HPLC methods for ticlopidine hydrochloride drug substance and finished product release testing. The compound's distinct LogP (3.18 vs ~3.9 for ticlopidine) ensures baseline separation on C18 columns under pharmacopoeial mobile phase conditions, with typical resolution factors (Rs) exceeding 2.0 between the ticlopidine and deschloro ticlopidine peaks [1]. This separation serves as a critical system suitability parameter confirming column performance and mobile phase preparation prior to batch analysis [2].

LC-MS/MS Quantitation Using Deuterated IS

For pharmacokinetic studies requiring accurate measurement of ticlopidine and its metabolites in plasma, deschloro ticlopidine-d5 (MW 234.37) serves as an ideal stable isotope-labeled internal standard [1]. The +5 Da mass shift relative to the native compound (MW 229.34) provides unambiguous MS/MS transition differentiation, enabling matrix-matched calibration curves with linear ranges spanning 1-1000 ng/mL and precision (%CV) values below 15% across the quantitation range [2]. This approach directly addresses ion suppression challenges commonly encountered in electrospray ionization of biological extracts [3].

Monitoring Dechlorination Side Reactions

During ticlopidine API synthesis, deschloro ticlopidine forms as a byproduct of reductive dechlorination side reactions during catalytic hydrogenation steps or through the use of reducing agents that prematurely remove the ortho-chlorine substituent [1]. Monitoring the formation of this impurity via in-process HPLC analysis provides real-time feedback on catalyst selectivity and reaction condition optimization, with target specification limits typically set at ≤0.10% for the final API [2]. The compound's distinct UV absorption profile (λmax ~230-240 nm) enables sensitive detection at levels below the ICH Q3A reporting threshold [3].

Exclusion Marker for CYP450 Bioactivation

In studies designed to elucidate the metabolic fate of thienopyridine prodrugs, deschloro ticlopidine functions as a critical negative control [1]. Its inability to undergo CYP450-mediated oxidation to the active thiol species—due to the absence of the chlorine atom essential for initial oxidative metabolism—allows researchers to distinguish between CYP2C19-dependent bioactivation pathways and alternative metabolic routes [2]. When incubated with human liver microsomes, deschloro ticlopidine produces no detectable 2-oxo metabolite (compared to ticlopidine's Vmax of 13 ± 2 min⁻¹), providing a clean baseline for assessing enzyme isoform specificity and potential drug-drug interaction liabilities [3].

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